molecular formula C15H18O3 B1149302 Chlorantholide B CAS No. 1372558-34-3

Chlorantholide B

Cat. No. B1149302
CAS RN: 1372558-34-3
M. Wt: 246.30162
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds similar to Chlorantholide B, such as chlorabietol B, involves complex organic synthesis techniques. For example, the synthesis of the nominal enantiomer of chlorabietol B from (-)-abietic acid through a 13-step process highlights the intricacies involved. Key steps include an oxidative [3+2] cycloaddition to install the dihydrobenzofuran moiety, and an Aldol reaction followed by elimination and reduction to introduce a long chain with three cis double bonds. This synthesis underscores the challenges and the structural revision required for compounds in this class due to discrepancies in NMR spectra between synthetic and natural samples (Li et al., 2020).

Molecular Structure Analysis

The molecular structure of Chlorantholide B can be inferred from related studies on chlorophyll derivatives. The electronic structure of the enolate anion of chlorophyll b, synthesized under deoxygenated conditions, has been characterized by NMR and electronic absorption spectroscopy. This analysis sheds light on the aromatic pathway perturbations caused by the enolate anion formation, maintaining the macrocycle's aromaticity (Hynninen et al., 2005).

Chemical Reactions and Properties

Chlorantholide B and related compounds undergo a variety of chemical reactions. For example, the site-selective chlorination of aliphatic C-H bonds using N-chloroamides demonstrates a method for introducing chloro groups into complex molecules. This approach is essential for synthesizing compounds like chlorolissoclimide, indicating the potential for functionalizing molecules similar to Chlorantholide B (Quinn et al., 2016).

Physical Properties Analysis

The physical properties of Chlorantholide B can be compared to those of similar compounds. For instance, the molecular structure and vibrational spectra of 2-chloro-N-(diethylcarbamothioyl)benzamide have been determined via X-ray diffraction and IR spectroscopy. Such studies provide insight into the physical characteristics of chlorinated organic compounds, which may parallel those of Chlorantholide B (Arslan et al., 2007).

Chemical Properties Analysis

The chemical properties of Chlorantholide B, inferred from related compounds, involve interactions with light and oxygen. For example, the synthesis of chlorophyll b via chlorophyllide a oxygenase involves the oxidation of chlorophyll a's methyl group to a formyl group. This reaction is essential for understanding the photochemical and oxygen-related properties of chlorophyll derivatives and, by extension, compounds like Chlorantholide B (Eggink et al., 2004).

Mechanism of Action

Target of Action

Chlorantholide B is a natural compound isolated from the herbs of Chloranthus elatior

Biochemical Pathways

Biochemical pathways are complex networks of chemical reactions that allow organisms to function . These pathways involve multiple steps, each catalyzed by a specific enzyme, leading to the transformation of molecules into different substances. Understanding the biochemical pathways affected by Chlorantholide B would provide insights into its mechanism of action and potential therapeutic applications.

Pharmacokinetics

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body Currently, there is no available information on the pharmacokinetics of Chlorantholide B

Result of Action

The molecular and cellular effects of Chlorantholide B’s action are currently unknown due to the lack of scientific research on this specific compound

properties

IUPAC Name

(4aR,8aS,9aS)-3,5,8a-trimethyl-4a,8,9,9a-tetrahydro-4H-benzo[f][1]benzofuran-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,12-13H,5-7H2,1-3H3/t12-,13-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQUXKMKKKGSSD-KCQAQPDRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C[C@]2([C@H]1CC3=C(C(=O)O[C@H]3C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorantholide B

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